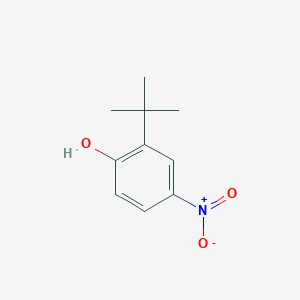

2-(Tert-butyl)-4-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)8-6-7(11(13)14)4-5-9(8)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLSSAJHDAQNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336072 | |

| Record name | 2-tert-butyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6683-81-4 | |

| Record name | 2-tert-butyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Tert-butyl)-4-nitrophenol CAS number and properties

An In-depth Technical Guide to 2-(Tert-butyl)-4-nitrophenol

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted nitrophenol with significant applications in organic synthesis. The document details its chemical and physical properties, spectroscopic data, and a standard experimental protocol for its synthesis. Furthermore, this guide illustrates its role as a key intermediate in the production of various chemical compounds. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound, identified by the CAS number 6683-81-4, is an organic compound characterized by a phenol ring substituted with a tert-butyl group at the ortho position and a nitro group at the para position relative to the hydroxyl group.[1][2][3] This substitution pattern imparts unique steric and electronic properties to the molecule, making it a valuable precursor in various synthetic pathways.[1] The compound is also known by the synonym 2-tert-butyl-4-nitrophenol.[2]

The physical and chemical properties of this compound are summarized in the table below. It is important to distinguish it from its isomer, 4-tert-butyl-2-nitrophenol (CAS No. 3279-07-0), for which more extensive experimental data is available and often cited.[4][5][6]

| Property | Value | Source(s) |

| CAS Number | 6683-81-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₃ | [2][4] |

| Molecular Weight | 195.21 g/mol | [1][2] |

| Appearance | Yellow crystalline solid | [5] |

| Melting Point | 26.0 - 26.5 °C (for isomer 3279-07-0) | [5] |

| Boiling Point | 136 - 138 °C at 15-16 Torr (for isomer 3279-07-0) | [5] |

| Solubility | Soluble in organic solvents; insoluble in water. | [5] |

| pKa | 7.37 ± 0.14 (Predicted) | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the nine equivalent protons of the tert-butyl group around 1.3-1.4 ppm. The aromatic protons will appear as multiplets in the downfield region, typically between 7.5 and 8.2 ppm.[1]

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the tert-butyl carbons (quaternary around 35 ppm and methyls around 30 ppm) and the aromatic carbons in the 115-160 ppm range. The carbons attached to the hydroxyl and nitro groups will have distinct chemical shifts due to their electronic environments.[1]

X-ray Photoelectron Spectroscopy (XPS)

-

C 1s Spectrum: The spectrum would be complex, with peaks for aromatic C-C and C-H bonds around 284.6-285.0 eV, and a shifted peak for the carbon bonded to the hydroxyl group at approximately 286-287 eV.[1]

-

O 1s Spectrum: Two distinct peaks are expected: one at a lower binding energy for the hydroxyl (-OH) oxygen and another at a higher binding energy for the two oxygen atoms of the nitro (-NO₂) group.[1]

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through the electrophilic nitration of 2-tert-butylphenol.[1]

Objective: To synthesize this compound via the nitration of 2-tert-butylphenol.

Materials:

-

2-tert-butylphenol

-

Nitric acid (concentrated)

-

Sulfuric acid (concentrated)

-

Glacial acetic acid

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2-tert-butylphenol in glacial acetic acid.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

-

Pour the reaction mixture over crushed ice and stir until the ice has melted.

-

The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

-

Dry the purified crystals under vacuum.

Characterization: The identity and purity of the synthesized compound should be confirmed using techniques such as NMR spectroscopy, melting point determination, and chromatography.

References

- 1. This compound | 6683-81-4 | Benchchem [benchchem.com]

- 2. 2-Tert-butyl-4-nitrophenol | C10H13NO3 | CID 528944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6683-81-4|this compound|BLD Pharm [bldpharm.com]

- 4. 2-Nitro-4-tert-butylphenol | 3279-07-0 | FN33937 [biosynth.com]

- 5. chembk.com [chembk.com]

- 6. 4-tert-Butyl-2-nitrophenol 97 3279-07-0 [sigmaaldrich.com]

An In-depth Technical Guide to 2-(Tert-butyl)-4-nitrophenol: IUPAC Name, Structure, and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(tert-butyl)-4-nitrophenol, a substituted phenol of significant interest in organic synthesis and materials science. The document details its IUPAC nomenclature, chemical structure, and key physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and subsequent functional group transformations, specifically focusing on the reduction of the nitro group. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, offering a consolidated source of technical information.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-tert-butyl-4-nitrophenol .[1] The structure consists of a phenol ring substituted with a tert-butyl group at the ortho-position (carbon 2) and a nitro group at the para-position (carbon 4) relative to the hydroxyl group.

The presence of the bulky tert-butyl group ortho to the hydroxyl moiety introduces significant steric hindrance, which can influence the compound's reactivity. The electron-withdrawing nature of the para-nitro group increases the acidity of the phenolic proton.

Chemical Structure Diagram

References

Synthesis of 2-(Tert-butyl)-4-nitrophenol from 4-tert-butylphenol.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(tert-butyl)-4-nitrophenol from 4-tert-butylphenol. The document details the reaction mechanism, experimental protocols, and relevant quantitative data to support research and development in organic synthesis and drug discovery.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various organic molecules. Its structure, featuring a bulky tert-butyl group ortho to the hydroxyl group and a nitro group para to it, provides unique steric and electronic properties that are leveraged in the development of more complex compounds. The synthesis of this molecule is a key step in various research and industrial applications.

Reaction Mechanism and Specificity

The synthesis of this compound from 4-tert-butylphenol is achieved through an electrophilic aromatic substitution reaction, specifically nitration. The hydroxyl (-OH) and tert-butyl (-C(CH₃)₃) groups on the phenol ring are ortho, para-directing activators. However, the bulky tert-butyl group sterically hinders the ortho positions adjacent to it. Consequently, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho and para to the hydroxyl group. Given that the para position is already occupied by the tert-butyl group, the nitration predominantly occurs at the position ortho to the hydroxyl group and meta to the tert-butyl group.

The reaction is typically carried out using a nitrating agent, such as nitric acid, often in the presence of a catalyst or in a suitable solvent system. The choice of reagents and reaction conditions can influence the selectivity and yield of the desired product.

Experimental Protocols

A common and effective method for the synthesis of this compound involves the direct nitration of 4-tert-butylphenol. The following protocol is based on established laboratory procedures.[1]

3.1. Materials and Equipment

-

4-tert-butylphenol

-

Ethyl acetate

-

Nitric acid (concentrated)

-

Water

-

Sodium nitrite (NaNO₂) (catalytic amount)

-

1N Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

-

Round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.2. Procedure

-

In a 600-mL round-bottomed flask equipped with a mechanical stirrer, dissolve 30 g (0.2 mole) of commercially available 4-tert-butylphenol in 200 mL of ethyl acetate.[1]

-

Cool the flask to 0°C using an ice bath.[1]

-

Prepare a solution of nitric acid by diluting 13 mL of concentrated nitric acid with 13 mL of water.

-

Add the diluted nitric acid dropwise to the stirred solution of 4-tert-butylphenol over a period of 10 minutes, maintaining the temperature at 0°C.[1]

-

Add a catalytic amount of sodium nitrite (NaNO₂) to the reaction mixture.[1]

-

Continue stirring the mixture at 0°C for 45 minutes.[1]

-

After the reaction is complete, transfer the mixture to a separatory funnel and wash with an excess of 1N HCl.[1]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).[1]

-

Filter the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.[1]

-

The resulting material is this compound.[1]

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Information

| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 4-tert-butylphenol | 150.22 | 30 | 0.2 |

| Nitric Acid | 63.01 | ~18.3 (13 mL) | ~0.29 |

| This compound | 195.21 | 37 | ~0.19 |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Solvent | Ethyl Acetate |

| Reaction Temperature | 0°C |

| Reaction Time | 45 minutes |

| Product Yield | 37 g |

| Molar Yield | ~95% |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for verifying the molecular structure and the position of the functional groups.

-

Infrared (IR) Spectroscopy: This technique can confirm the presence of the nitro (NO₂) and phenolic hydroxyl (-OH) groups.

-

Mass Spectrometry (MS): MS is used to validate the molecular weight of the compound.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed for the quantitative assessment of the product's purity.[2]

Safety Considerations

-

Nitric acid is a strong oxidizing agent and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction should be performed in a well-ventilated fume hood.

-

The reaction is exothermic; therefore, maintaining the temperature at 0°C is crucial to control the reaction rate and prevent the formation of byproducts.

This guide provides a detailed framework for the synthesis of this compound. Researchers are encouraged to consult additional literature and safety data sheets before undertaking any experimental work.

References

2-(Tert-butyl)-4-nitrophenol chemical and physical properties

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 2-(Tert-butyl)-4-nitrophenol. The information is intended for use in research and development settings.

Core Chemical Properties

This compound is a substituted nitrophenol compound. Its structure, featuring a bulky tert-butyl group at the ortho position and an electron-withdrawing nitro group at the para position relative to the hydroxyl group, gives it unique steric and electronic characteristics.[1] These features make it a valuable intermediate in organic synthesis.[1]

| Property | Value | Reference |

| IUPAC Name | 2-tert-butyl-4-nitrophenol | [2] |

| CAS Number | 6683-81-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₃ | [2] |

| Molecular Weight | 195.21 g/mol | [1][2] |

| Canonical SMILES | CC(C)(C)C1=C(C=CC(=C1)--INVALID-LINK--[O-])O | [2] |

| InChI Key | WPLSSAJHDAQNCO-UHFFFAOYSA-N | [1][2] |

Physical and Spectroscopic Properties

The physical properties of this compound are summarized below. Spectroscopic data is crucial for its structural elucidation.

Table of Physical Properties:

| Property | Value | Notes |

|---|---|---|

| Appearance | Yellow crystalline solid | [4] (Note: This is for the isomer 4-tert-butyl-2-nitrophenol, but appearance is likely similar) |

| Boiling Point | Data not available | |

| Melting Point | Data not available |

| Solubility | Soluble in organic solvents, insoluble in water |[4] (For isomer 4-tert-butyl-2-nitrophenol) |

Spectroscopic Data:

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically around 1.3-1.4 ppm.[1] The aromatic protons would be observed further downfield.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides confirmation of the molecular structure. Signals for the tert-butyl group's quaternary and methyl carbons would appear around 35 ppm and 30 ppm, respectively.[1] The aromatic carbons resonate in the 115-160 ppm range, with the carbons attached to the hydroxyl and nitro groups showing characteristic shifts due to their electronic environments.[1]

Synthesis and Reactivity

Experimental Protocol: Synthesis via Nitration

The primary method for synthesizing substituted nitrophenols is through the nitration of the corresponding phenol.[1] For this compound, the starting material is 2-tert-butylphenol.

Methodology:

-

Dissolution: Dissolve the starting material, 2-tert-butylphenol, in a suitable solvent such as ethyl acetate.

-

Cooling: Cool the reaction mixture in an ice bath to 0°C to control the exothermic reaction.

-

Nitration: Add a nitrating agent, such as a mixture of nitric acid and sulfuric acid or nitric acid in water, dropwise to the cooled solution while stirring.[5] The addition of a catalytic amount of sodium nitrite (NaNO₂) can facilitate the reaction.[5]

-

Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by washing with an acidic solution (e.g., 1N HCl) and then with water or brine.[5]

-

Extraction & Drying: Extract the product into an organic layer. Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5]

-

Purification: Remove the solvent under reduced pressure. The crude product can be further purified by crystallization or column chromatography to yield pure this compound.[5]

References

An In-depth Technical Guide on the Solubility of 2-Nitro-4-sec-butyl-phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-nitro-4-sec-butyl-phenol, a substituted nitrophenol with applications in chemical synthesis and potentially in the development of new bioactive molecules. Understanding the solubility of this compound in various organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development.

Core Concepts in Solubility

The solubility of 2-nitro-4-sec-butyl-phenol is governed by its molecular structure, which features a combination of polar and nonpolar functional groups. The interplay of these groups dictates the compound's interaction with different organic solvents.[1]

-

Polar Moieties : The presence of a hydroxyl (-OH) and a nitro (-NO2) group imparts polarity to the molecule. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. These features enhance the solubility in polar solvents.[1]

-

Nonpolar Moiety : The sec-butyl group is a nonpolar, hydrophobic alkyl chain. This part of the molecule contributes to its solubility in less polar or nonpolar organic solvents through van der Waals interactions.[1]

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from the formation of solute-solvent interactions.

Qualitative Solubility Profile

General observations indicate that 2-nitro-4-sec-butyl-phenol is a solid at room temperature and exhibits moderate solubility in polar organic solvents.[1] Its solubility in water is reported to be limited.[1] Based on its structure, it is anticipated to be soluble in a range of common organic solvents used in laboratory and industrial settings.

Quantitative Solubility Data

While specific quantitative solubility data for 2-nitro-4-sec-butyl-phenol is not extensively available in published literature, the following table provides illustrative solubility values in common organic solvents at standard temperature and pressure. These values are representative for a phenolic compound with similar structural features and should be confirmed experimentally for specific applications.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Illustrative Solubility ( g/100 mL) at 25°C |

| Ethanol | C₂H₅OH | 24.5 | Moderately Soluble (~5-15) |

| Acetone | CH₃COCH₃ | 20.7 | Moderately Soluble (~5-15) |

| Methanol | CH₃OH | 32.7 | Soluble (>15) |

| Isopropanol | C₃H₈O | 19.9 | Moderately Soluble (~5-15) |

| Ethyl Acetate | CH₃COOC₂H₅ | 6.0 | Sparingly Soluble (~1-5) |

| Dichloromethane | CH₂Cl₂ | 9.1 | Sparingly Soluble (~1-5) |

| Toluene | C₇H₈ | 2.4 | Slightly Soluble (<1) |

| Hexane | C₆H₁₄ | 1.9 | Insoluble (<0.1) |

Disclaimer: The data in this table is illustrative and intended for guidance. Actual solubility values should be determined empirically.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.

1. Materials and Equipment:

-

2-nitro-4-sec-butyl-phenol (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid 2-nitro-4-sec-butyl-phenol to a vial containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Shake the vials for a predetermined period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 24 hours) to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining suspended solid particles, filter the aliquot through a syringe filter into a clean, pre-weighed vial.

-

Gravimetric Analysis (Optional but Recommended): Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute. Weigh the remaining solid to determine the mass of the dissolved compound.

-

Quantitative Analysis (HPLC or UV-Vis):

-

Prepare a series of standard solutions of 2-nitro-4-sec-butyl-phenol of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the analytical response (e.g., peak area in HPLC or absorbance in UV-Vis) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

-

Calculation of Solubility: Calculate the solubility in the desired units (e.g., g/100 mL, mg/L, or mol/L) based on the concentration determined from the gravimetric or instrumental analysis and the volume of the solvent used.

3. Data Reporting:

Report the solubility value along with the experimental conditions, including the temperature, the analytical method used, and the standard deviation from replicate measurements.

Factors Influencing Solubility

The solubility of 2-nitro-4-sec-butyl-phenol is a multifactorial property. The following diagram illustrates the key molecular and environmental factors that govern its solubility in organic solvents.

Caption: Factors influencing the solubility of 2-nitro-4-sec-butyl-phenol.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2-nitro-4-sec-butyl-phenol in organic solvents. While quantitative data is limited, the qualitative profile, coupled with a detailed experimental protocol for its determination, offers a solid foundation for researchers and professionals working with this compound. The provided diagram of influencing factors further aids in understanding and predicting its solubility behavior in various solvent systems. For precise applications, empirical determination of solubility under specific experimental conditions is strongly recommended.

References

Spectroscopic Profile of 2-(Tert-butyl)-4-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(tert-butyl)-4-nitrophenol, a substituted nitrophenol with significant applications in organic synthesis. Due to the limited availability of direct experimental data for this specific isomer, this guide also presents data from closely related compounds to provide a comparative context for researchers. The methodologies for key spectroscopic techniques are detailed to assist in the acquisition and interpretation of analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the tert-butyl group and the aromatic ring. The tert-butyl group's nine equivalent protons should appear as a sharp singlet, typically in the upfield region. The aromatic protons will be observed further downfield and their splitting patterns will be indicative of their substitution pattern on the benzene ring.

Table 1: ¹H NMR Spectroscopic Data for 2,4-di-tert-butyl-6-nitrophenol

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 11.45 | s | OH |

| 7.97 | d | ArH |

| 7.28 | d | ArH |

| 1.48 | s | C(CH₃)₃ |

| 1.32 | s | C(CH₃)₃ |

Source: Supporting Information - Wiley-VCH[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide further confirmation of the molecular structure with signals corresponding to the carbons of the tert-butyl group and the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and tert-butyl groups.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Phenolic Compounds

| Functional Group | Chemical Shift (δ) ppm |

| Aromatic C-O | 150 - 160 |

| Aromatic C-NO₂ | 140 - 150 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-C(CH₃)₃ | 135 - 145 |

| Quaternary C of tert-butyl | 30 - 40 |

| Methyl C of tert-butyl | 25 - 35 |

Note: These are general ranges and actual values may vary.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H), nitro (N-O), and tert-butyl (C-H) groups, as well as aromatic C-H and C=C vibrations.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3200-3600 | O-H stretch (phenolic) | Broad, Medium |

| 3000-3100 | Aromatic C-H stretch | Medium |

| 2850-2970 | Aliphatic C-H stretch (tert-butyl) | Strong |

| 1590-1620 | Aromatic C=C stretch | Medium |

| 1500-1550 | Asymmetric NO₂ stretch | Strong |

| 1330-1370 | Symmetric NO₂ stretch | Strong |

| 1365, 1395 | C-H bend (tert-butyl) | Medium |

| 1150-1250 | C-O stretch (phenol) | Strong |

| 800-900 | Aromatic C-H bend (out-of-plane) | Strong |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and sample preparation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. Fragmentation patterns often involve the loss of the tert-butyl group or the nitro group.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 195 | Molecular ion [M]⁺ |

| 180 | [M - CH₃]⁺ |

| 150 | [M - NO₂ + H]⁺ |

| 139 | [M - C₄H₈]⁺ |

| 122 | [M - C₄H₉ - OH]⁺ |

Note: The relative intensities of the fragments will depend on the ionization method and energy.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols for the analysis of nitrophenol compounds.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

FTIR Spectroscopy

-

Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place the sample directly on the ATR crystal.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry

-

Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization : Select an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

The Synthetic Versatility of 2-(Tert-butyl)-4-nitrophenol: A Technical Guide for Organic Synthesis

Introduction: 2-(Tert-butyl)-4-nitrophenol is a valuable and versatile building block in organic synthesis, offering a unique combination of steric and electronic properties. Its structure, featuring a bulky tert-butyl group ortho to the hydroxyl functionality and a nitro group in the para position, allows for a wide range of chemical transformations. This technical guide provides an in-depth overview of the potential applications of this compound for researchers, scientists, and professionals in drug development. We will explore its role as a precursor to key intermediates, its application in the synthesis of bioactive heterocycles, and its utility in cross-coupling reactions and as a polymerization inhibitor.

Core Applications in Organic Synthesis

The strategic placement of the functional groups in this compound dictates its reactivity and makes it a powerful tool for the construction of complex molecular architectures. The primary transformations and applications are summarized below.

Precursor to 2-Amino-4-tert-butylphenol: A Gateway to Further Functionalization

The most fundamental and widely utilized application of this compound is its reduction to 2-amino-4-tert-butylphenol.[1] This transformation is pivotal as it converts the electron-withdrawing nitro group into a versatile amino group, opening up a plethora of synthetic possibilities. The resulting aminophenol is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2]

Experimental Protocol: Reduction of this compound

A common method for the reduction of the nitro group is catalytic hydrogenation. The following protocol is adapted from a similar synthesis.[3]

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethyl acetate

-

Hydrogen gas

-

Heptane

-

Celite

Procedure:

-

Dissolve this compound (0.19 mole) in 100 mL of ethyl acetate.

-

Transfer the solution to a Parr hydrogenation apparatus.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the apparatus and purge with hydrogen gas.

-

Pressurize the vessel to 50 psi with hydrogen and agitate for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the ethyl acetate.

-

Crystallize the resulting crude product from heptane to yield pure 2-amino-4-tert-butylphenol.[3]

Quantitative Data:

| Starting Material | Product | Reagents & Conditions | Yield | Reference |

| 2-Nitro-4-tert-butylphenol | 2-Amino-4-tert-butylphenol | 10% Pd/C, H₂ (50 psi), Ethyl acetate, 1 hr | 25.6 g (from 37 g of starting material) | [3] |

Synthesis of Benzoxazoles: Accessing Bioactive Heterocycles

2-Amino-4-tert-butylphenol is an excellent precursor for the synthesis of substituted benzoxazoles, a class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The general synthetic route involves the condensation of the aminophenol with a carboxylic acid or its derivative, followed by cyclization.

Experimental Protocol: Synthesis of a 2-Substituted-5-(tert-butyl)benzoxazole

The following is a general procedure for the synthesis of benzoxazoles from 2-aminophenols.

Materials:

-

2-Amino-4-tert-butylphenol

-

Aromatic aldehyde

-

Catalyst (e.g., FeCl₃·6H₂O and Sulfur)

-

Solvent (e.g., DMF)

Procedure:

-

In a round-bottom flask, combine 2-amino-4-tert-butylphenol (1 mmol), the desired aromatic aldehyde (1.1 mmol), FeCl₃·6H₂O (10 mol%), and elemental sulfur (20 mol%) in a suitable solvent like DMF.

-

Heat the reaction mixture at 100 °C and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-5-(tert-butyl)benzoxazole.

Logical Workflow for Benzoxazole Synthesis:

Precursor for Cross-Coupling Reactions

Further functionalization of this compound can be achieved through halogenation, typically bromination, to introduce a handle for cross-coupling reactions. The resulting 2-bromo-6-(tert-butyl)-4-nitrophenol can then participate in reactions like Suzuki or Sonogashira couplings to form C-C bonds and build more complex molecular scaffolds.[2]

General Experimental Protocol for Sonogashira Coupling:

This protocol is a general procedure that can be adapted for the coupling of 2-bromo-6-(tert-butyl)-4-nitrophenol with a terminal alkyne.

Materials:

-

2-Bromo-6-(tert-butyl)-4-nitrophenol

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a degassed solution of 2-bromo-6-(tert-butyl)-4-nitrophenol (1 equivalent) and the terminal alkyne (1.2 equivalents) in the chosen solvent, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).

-

Add the base (2-3 equivalents) and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction by adding water and extracting with an organic solvent.

-

Purify the product by column chromatography.

Data on Cross-Coupling Reactions (Representative Yields):

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Reaction Type | Yield Range |

| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Sonogashira | Good to Excellent |

| Aryl Bromide | Arylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | Suzuki | Good to Excellent |

Application as a Polymerization Inhibitor

Comparative Data for Phenolic Polymerization Inhibitors:

| Inhibitor | Polymer Growth (%) after 4h | Conversion (%) after 4h |

| 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | 16.40 | 0.048 |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | 42.50 | 0.111 |

Data from a study on styrene polymerization inhibition.

Mechanism of Inhibition:

Conclusion

This compound is a versatile and economically important building block in organic synthesis. Its key transformations, primarily the reduction of the nitro group, provide access to a wide array of functionalized intermediates. These intermediates are instrumental in the synthesis of high-value molecules such as bioactive benzoxazoles. Furthermore, its potential application in cross-coupling reactions and as a polymerization inhibitor underscores its broad utility. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the exploration and application of this multifaceted compound in their synthetic endeavors.

References

The Multifaceted Biological Activities of Substituted Nitrophenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted nitrophenols, a class of aromatic compounds characterized by a phenol ring bearing one or more nitro groups and other substituents, have garnered significant attention in the fields of medicinal chemistry and pharmacology. The electronic properties of the nitro group, combined with the varied nature of other substitutions, impart a diverse range of biological activities to these molecules. This technical guide provides an in-depth exploration of the biological activities of substituted nitrophenols, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to facilitate further research and drug development efforts.

Core Biological Activities and Mechanisms of Action

Substituted nitrophenols exhibit a broad spectrum of biological effects, largely attributable to the electron-withdrawing nature of the nitro group. This feature is pivotal in their mechanism of action, which often involves the generation of reactive oxygen species (ROS) and interference with crucial cellular processes.

Antimicrobial Activity: The antimicrobial efficacy of nitrophenol derivatives is frequently linked to the bioreduction of the nitro group within microbial cells. This process can lead to the formation of cytotoxic reactive nitrogen intermediates that can damage cellular macromolecules such as DNA and proteins, ultimately leading to cell death. The position and nature of other substituents on the phenol ring can significantly modulate the antimicrobial spectrum and potency.

Anticancer Activity: In the context of oncology, substituted nitrophenols have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms. A key mechanism involves the disruption of mitochondrial function, leading to the release of pro-apoptotic factors.[1] Furthermore, these compounds can modulate critical signaling pathways that govern cell survival, proliferation, and inflammation, such as the Akt/mTOR, ERK, and NF-κB pathways.[1][2]

Anti-inflammatory Activity: The anti-inflammatory properties of certain substituted nitrophenols are associated with their ability to inhibit key inflammatory mediators and signaling pathways. For instance, some derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes and 5-lipoxygenase (5-LOX), which are crucial in the inflammatory cascade.[3] Moreover, the inhibition of the NF-κB signaling pathway, a central regulator of inflammation, has been identified as a mechanism for the anti-inflammatory effects of some nitrophenol compounds.[4][5]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the antimicrobial, anticancer, and anti-inflammatory activities of various substituted nitrophenols, providing a comparative overview of their potency.

Table 1: Antimicrobial Activity of Substituted Nitrophenols (Minimum Inhibitory Concentration - MIC)

| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |

| Nitrobenzyl-oxy-phenol derivative | Moraxella catarrhalis | 11 | [6] |

| Thiazolidinone Derivative | Salmonella Typhimurium | 0.008–0.06 mg/mL | [7] |

| Thiazolidinone Derivative | Staphylococcus aureus | 0.008–0.06 mg/mL | [7] |

| Schiff Base Metal Complex | Bacillus subtilis | 5.0 | [7] |

| Schiff Base Metal Complex | Escherichia coli | 5.0 | [7] |

| Coumarin from Ferulago campestris | Staphylococcus aureus | 16-125 | [8] |

| Coumarin from Ferulago campestris | Salmonella typhi | 16-125 | [8] |

| Coumarin from Ferulago campestris | Enterobacter cloacae | 16-125 | [8] |

| Coumarin from Ferulago campestris | Enterobacter aerogenes | 16-125 | [8] |

| DFC5 | Aerobic bacteria | 1.23-2.60 | [8] |

Table 2: Anticancer Activity of Substituted Nitrophenols (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Nitro substituted phenyl compound (6g) | MCF-7 (Breast) | 6.67 ± 0.39 | [9] |

| 3-Nitro substituted phenyl compound (6g) | HeLa (Cervical) | 4.49 ± 0.32 | [9] |

| 3-Nitro substituted phenyl compound (6g) | DU-145 (Prostate) | 10.38 ± 0.42 | [9] |

| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Lung) | 0.48 ± 0.05 mM | [10] |

Table 3: Anti-inflammatory and Antioxidant Activity of Substituted Nitrophenols (IC50 Values)

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM4) | COX-2 Inhibition | 0.74 | [3] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10) | COX-2 Inhibition | 0.69 | [3] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM12) | COX-2 Inhibition | 0.18 | [3] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10) | DPPH Radical Scavenging | 8.36 | [3] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM12) | DPPH Radical Scavenging | 15.30 | [3] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10) | ABTS Radical Scavenging | 8.90 | [3] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM12) | ABTS Radical Scavenging | 17.22 | [3] |

| Diarylpentanoid derivative (88) | NO Suppression | 4.9 ± 0.3 | [10] |

| Diarylpentanoid derivative (97) | NO Suppression | 9.6 ± 0.5 | [10] |

Table 4: Antiviral Activity of Substituted Nitrophenols (IC50 Values)

| Compound/Derivative | Virus | Cell Line | IC50 | Reference |

| Resveratrol nitro-derivative (6) | Influenza A virus (PR8) | A549 | Lower than reference | [11] |

| Resveratrol nitro-derivative (7) | Influenza A virus (PR8) | A549 | Lower than reference | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the biological activity of substituted nitrophenols.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][12]

Materials:

-

Test compound (substituted nitrophenol)

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Sterile diluent (e.g., saline or broth)

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a range of concentrations of the test compound.

-

-

Inoculum Preparation: Dilute the bacterial culture in sterile broth to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, including a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[13]

Assessment of Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Test compound (substituted nitrophenol)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator at 37°C.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Key Signaling Pathways Modulated by Substituted Nitrophenols

The biological effects of substituted nitrophenols are often mediated by their interaction with and modulation of key intracellular signaling pathways. The following diagrams illustrate some of the critical pathways implicated in their anticancer and anti-inflammatory activities.

Induction of Apoptosis via the Mitochondrial Pathway

Many substituted nitrophenols exert their anticancer effects by inducing apoptosis through the intrinsic or mitochondrial pathway. This process is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.

Inhibition of Pro-Survival Signaling Pathways

Substituted nitrophenols can also promote apoptosis by inhibiting key pro-survival signaling pathways that are often hyperactivated in cancer cells. These include the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK pathways.

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its inhibition by substituted nitrophenols can lead to the suppression of these processes and the induction of apoptosis.

The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its inhibition can also contribute to the anticancer effects of substituted nitrophenols.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway plays a central role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. The inhibition of NF-κB activation is a key mechanism for the anti-inflammatory and some of the anticancer effects of substituted nitrophenols.

Conclusion and Future Directions

Substituted nitrophenols represent a versatile class of compounds with significant potential for the development of new therapeutic agents. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, are underpinned by a range of mechanisms of action and modulation of key cellular signaling pathways. This guide has provided a comprehensive overview of these aspects, supported by quantitative data and detailed experimental protocols to aid researchers in this field.

Future research should focus on elucidating the precise structure-activity relationships to optimize the potency and selectivity of these compounds. Further investigation into their effects on a wider range of biological targets and signaling pathways will be crucial for a complete understanding of their therapeutic potential and for the design of novel drug candidates with improved efficacy and safety profiles. The application of advanced techniques in medicinal chemistry and molecular biology will undoubtedly accelerate the translation of these promising compounds from the laboratory to clinical applications.

References

- 1. Anti-inflammatory nitro-fatty acids suppress tumor growth by triggering mitochondrial dysfunction and activation of the intrinsic apoptotic pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of nuclear factor-kappaB by a nitro-derivative of flurbiprofen: a possible mechanism for antiinflammatory and antiproliferative effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Versatile Cornerstone: A Technical Guide to 2-(Tert-butyl)-4-nitrophenol as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Tert-butyl)-4-nitrophenol is a substituted phenol of considerable importance in modern chemical science. Its unique molecular architecture, featuring a sterically hindering tert-butyl group ortho to the hydroxyl group and an electron-withdrawing nitro group in the para position, imparts a valuable combination of reactivity and selectivity. This makes it a crucial building block and versatile intermediate in the synthesis of a wide array of more complex molecules. This guide provides an in-depth overview of its chemical properties, established synthetic protocols, key chemical transformations, and its applications in the development of pharmaceuticals, agrochemicals, and specialty materials.

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized below, providing essential data for reaction planning and safety assessments.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃NO₃ | [2] |

| Molecular Weight | 195.21 g/mol | [2] |

| CAS Number | 6683-81-4 | [2] |

| Alternate CAS | 3279-07-0 | [3] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 26 - 29 °C | [1][3] |

| Boiling Point | 97 °C @ 1 mmHg | [3] |

| Density | 1.12 g/mL at 25 °C | [3] |

| Flash Point | 113 °C (closed cup) | [3] |

Synthesis and Key Reactions

The strategic placement of the functional groups on the aromatic ring makes this compound a valuable starting point for further chemical modification. The primary synthetic routes involve the regioselective nitration of a substituted phenol precursor.

Synthesis via Nitration of 4-tert-butylphenol

The most common laboratory and industrial preparation involves the direct nitration of commercially available 4-tert-butylphenol. The tert-butyl group at the para-position directs the incoming nitro group to the ortho-position relative to the strongly activating hydroxyl group.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Nitration of 4-tert-butylphenol [4]

-

Materials:

-

4-tert-butylphenol (30 g, 0.2 mole)

-

Ethyl acetate (200 mL)

-

Nitric acid (13 mL)

-

Deionized water (13 mL)

-

Sodium nitrite (catalytic amount)

-

1N Hydrochloric acid (excess for washing)

-

Magnesium sulfate (for drying)

-

-

Procedure:

-

Dissolve 4-tert-butylphenol in ethyl acetate in a 600-mL round-bottomed flask equipped with a mechanical stirrer.

-

Cool the flask to 0°C using an ice bath.

-

Prepare the nitrating agent by mixing nitric acid with an equal volume of water.

-

Add the nitric acid solution dropwise to the stirred reaction mixture over 10 minutes.

-

Add a catalytic amount of sodium nitrite to the mixture.

-

Continue stirring at 0°C for 45 minutes.

-

After the reaction period, transfer the mixture to a separatory funnel and wash with an excess of 1N HCl.

-

Separate the organic layer and dry it over magnesium sulfate.

-

Filter off the drying agent and remove the ethyl acetate under reduced pressure (in a rotary evaporator) to yield the crude product.

-

-

Yield: This procedure yields approximately 37 g of this compound.[4]

Key Derivatization: Reduction to 2-amino-4-tert-butylphenol

The most significant utility of this compound as an intermediate lies in the facile reduction of its nitro group to form 2-amino-4-tert-butylphenol.[5] This resulting aminophenol is a bifunctional molecule that serves as a precursor to a wide range of pharmaceuticals, antioxidants, and dyes.[3] Catalytic hydrogenation is a common and efficient method for this transformation.

Caption: Workflow for the reduction of the nitro group.

Experimental Protocol: Catalytic Hydrogenation [4]

-

Materials:

-

This compound (37 g, 0.19 mole)

-

Ethyl acetate (100 mL)

-

10% Palladium on carbon (Pd/C) (approx. 1 teaspoon)

-

Hydrogen gas (H₂)

-

Celite (for filtration)

-

Heptane (approx. 200 mL)

-

-

Procedure:

-

Dissolve the this compound product from the previous step in ethyl acetate.

-

Place the solution into a Parr hydrogenation bottle and add the 10% Pd/C catalyst.

-

Secure the bottle onto a Parr hydrogenator apparatus.

-

Pressurize the system with hydrogen gas to 50 psi and begin agitation.

-

Continue the hydrogenation for 1 hour.

-

Upon completion, carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Remove the ethyl acetate from the filtrate under reduced pressure.

-

Add heptane to the resulting residue to induce crystallization.

-

Collect the crystals by filtration to obtain the final product.

-

-

Yield: This procedure yields approximately 25.6 g of 2-amino-4-tert-butylphenol.[4]

Other Reactions: Electrophilic Bromination

The phenol ring remains active towards further electrophilic aromatic substitution. Due to the strong ortho-, para-directing effect of the hydroxyl group and the existing substituents at positions 2 and 4, the C6 position is the most likely site for further substitution, such as bromination. This leads to the formation of 2-bromo-6-(tert-butyl)-4-nitrophenol, a tri-substituted intermediate for more complex scaffolds.

Representative Protocol: Bromination of a Substituted Phenol

-

Materials:

-

This compound

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Anhydrous acetonitrile or dichloromethane

-

-

Procedure (General):

-

Dissolve the nitrophenol substrate in the chosen anhydrous solvent in a flask protected from light.

-

Cool the solution to 0°C.

-

Slowly add one molar equivalent of the brominating agent (e.g., NBS) portion-wise or as a solution in the same solvent.

-

Allow the reaction to stir at a low temperature (e.g., 0°C to room temperature) and monitor its progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Applications as a Chemical Intermediate

The true value of this compound is realized in its role as a versatile intermediate. Its derivatives are integral to several industrial sectors.

Caption: Role as a central intermediate to key derivatives and products.

-

Pharmaceutical Synthesis: The primary pathway to pharmaceutical applications is through the reduction to 2-amino-4-tert-butylphenol. This aminophenol core is a valuable precursor for building more complex, biologically active molecules.[5]

-

Agrochemicals: Halogenated derivatives of this compound can serve as intermediates in the synthesis of pesticides and herbicides.

-

Dyes and Pigments: The aminophenol derivative is used in the synthesis of certain classes of dyes.

-

Biocides: The parent compound is a direct precursor for the preparation of biocidal agents such as (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide.

-

Antioxidants and Stabilizers: While related compounds like 2,6-di-tert-butylphenol are more famous as antioxidants, the aminophenol derivative is also a building block for specialized antioxidant molecules.[1]

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the specific arrangement of its functional groups. The interplay between the hydroxyl, tert-butyl, and nitro groups allows for controlled, high-yield synthetic transformations, particularly the reduction to its corresponding aminophenol. This reactivity profile secures its role as a foundational element in the multi-step synthesis of high-value products across the pharmaceutical, agrochemical, and specialty chemical industries. A thorough understanding of its properties and reaction protocols is essential for scientists and researchers aiming to leverage this versatile building block in their synthetic endeavors.

References

- 1. sarthaks.com [sarthaks.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 4. byjus.com [byjus.com]

- 5. Synthesis routes of 2-Bromo-4-tert-butylphenol [benchchem.com]

Methodological & Application

Application Note and Protocol: Laboratory-Scale Synthesis of 2-(tert-butyl)-4-nitrophenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(tert-butyl)-4-nitrophenol is a valuable substituted nitrophenol in modern chemical science. Its structure, which includes a sterically hindering tert-butyl group ortho to the hydroxyl group and an electron-withdrawing nitro group at the para position, provides unique steric and electronic characteristics.[1] These features make it a crucial building block in organic synthesis for developing more complex molecules, including those with potential applications in pharmaceuticals and agrochemicals.[1] The most common method for its preparation is the electrophilic nitration of a corresponding tert-butyl substituted phenol.[1]

This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the nitration of 4-tert-butylphenol.

Reaction Scheme:

Experimental Workflow

The synthesis workflow involves the dissolution of the starting material, controlled addition of the nitrating agent at low temperature, reaction monitoring, and a standard aqueous work-up to isolate the crude product.

Caption: Experimental workflow for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Amount | Moles |

| 4-tert-butylphenol | 98-54-4 | 150.22 | 30.0 g | 0.20 |

| Ethyl Acetate | 141-78-6 | 88.11 | 200 mL | - |

| Nitric Acid (conc.) | 7697-37-2 | 63.01 | 13 mL | ~0.29 |

| Deionized Water | 7732-18-5 | 18.02 | 13 mL | - |

| Sodium Nitrite | 7632-00-0 | 69.00 | Catalytic | - |

| 1N Hydrochloric Acid | 7647-01-0 | 36.46 | Excess | - |

| Magnesium Sulfate (anhyd.) | 7487-88-9 | 120.37 | q.s. | - |

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 4-tert-butylphenol (30 g) | [2] |

| Solvent | Ethyl Acetate (200 mL) | [2] |

| Nitrating Agent | Nitric Acid (13 mL in 13 mL H₂O) | [2] |

| Catalyst | Sodium Nitrite (catalytic amount) | [2] |

| Reaction Temperature | 0 °C | [2] |

| Reaction Time | 45 minutes | [2] |

| Product Yield | 37 g (crude) | [2] |

| Theoretical Yield | ~39 g | - |

| % Yield (crude) | ~95% | - |

Detailed Experimental Protocol

This protocol is adapted from a known synthesis of 2-nitro-4-tert-butylphenol.[2]

-

Reaction Setup: In a 600-mL round-bottomed flask equipped with a mechanical stirrer, dissolve 30 g (0.2 mole) of 4-tert-butylphenol in 200 mL of ethyl acetate.[2]

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C with continuous stirring.[2]

-

Addition of Nitrating Agent: In a separate beaker, carefully dilute 13 mL of concentrated nitric acid with 13 mL of water. To the cooled reaction mixture, add the diluted nitric acid dropwise over 10 minutes, ensuring the temperature remains at or below 5°C.[2] Following the acid addition, add a catalytic amount of sodium nitrite.[2]

-

Reaction: Stir the mixture vigorously at 0°C for 45 minutes.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After 45 minutes, transfer the reaction mixture to a separatory funnel. Wash the mixture with an excess of 1N HCl to remove any unreacted nitric acid and other aqueous-soluble impurities.[2]

-

Isolation: Separate the organic layer. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.[2]

-

Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator.[2] This will yield the crude this compound as an oil or solid. The reported yield for this procedure is 37 g.[2]

-

Purification (Optional): The crude product can be further purified by column chromatography or recrystallization if necessary.

-

Characterization: The identity and purity of the final product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis. The melting point of this compound (also known as 4-tert-butyl-2-nitrophenol) is reported to be 27-29 °C.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (neoprene or butyl rubber are recommended for nitric acid).[3]

-

Fume Hood: All steps involving concentrated nitric acid and organic solvents must be performed in a certified chemical fume hood to avoid inhalation of toxic vapors.[3]

-

Nitric Acid Handling: Nitric acid is highly corrosive and a strong oxidizing agent.[2] It can cause severe skin and eye burns and reacts violently with many organic compounds.[2][4] Always add acid to water, never the other way around, to prevent splattering.[5][6]

-

Spill Management: Keep appropriate spill containment materials (e.g., sodium carbonate or a commercial acid neutralizer) readily available.[3]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local hazardous waste regulations. Nitric acid waste should be segregated from organic waste.[5]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(Tert-butyl)-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tert-butyl)-4-nitrophenol is a phenolic compound of interest in various fields, including environmental science and as an intermediate in chemical synthesis. Accurate and reliable quantification of this analyte is crucial for process monitoring, quality control, and research applications. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is designed to be selective, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

Experimental Protocol

This protocol outlines the necessary steps for the quantitative analysis of this compound using a standard reverse-phase HPLC system with UV detection.

Materials and Reagents

-

This compound reference standard (Purity ≥ 97%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (ACS reagent grade, ~98%)

-

Methanol (HPLC grade, for sample and standard preparation)

Instrumentation

A standard HPLC system equipped with the following components is recommended:

-

Binary or Quaternary Pump

-

Autosampler

-

Thermostatted Column Compartment

-

Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions

A reverse-phase separation is employed to achieve optimal resolution and peak shape for this compound.

| Parameter | Condition |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm |

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase (at initial gradient conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: The sample preparation will vary depending on the matrix. For a solid sample, an extraction with methanol followed by filtration through a 0.45 µm syringe filter is recommended. Liquid samples may be diluted with the mobile phase and filtered before injection.

Data Presentation

The following tables summarize the expected quantitative data from the validation of this HPLC method.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 60 | 40 |

| 10.0 | 20 | 80 |

| 12.0 | 20 | 80 |

| 12.1 | 60 | 40 |

| 15.0 | 60 | 40 |

Table 3: Method Validation Summary (Illustrative)

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2.0% |

Visualizations

The following diagrams illustrate the logical workflow of the analytical method.

Caption: Workflow for the HPLC analysis of this compound.

Caption: Relationship between HPLC method parameters and analytical results.

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 2-(Tert-butyl)-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-(tert-butyl)-4-nitrophenol. This document includes tabulated spectral data, comprehensive experimental protocols, and visualizations to aid in the structural elucidation and characterization of this compound.

Introduction

This compound is a substituted phenol of significant interest in various fields of chemical research, including its use as an intermediate in the synthesis of more complex molecules.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of such organic compounds. This document outlines the expected ¹H and ¹³C NMR spectral characteristics of this compound and provides a standardized protocol for data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts and coupling constants for this compound are influenced by the electronic effects of the hydroxyl, tert-butyl, and nitro groups on the aromatic ring. The following tables summarize the predicted and observed spectral data for this compound. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and a characteristic singlet for the tert-butyl group.[1] The ¹³C NMR spectrum will display signals for the aromatic carbons, with the carbons attached to the hydroxyl and nitro groups having characteristic downfield shifts, and distinct signals for the quaternary and methyl carbons of the tert-butyl group.[1]

Table 1: ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| OH | Variable | Singlet (broad) | - | 1H |

| H-3 | ~8.0 | Doublet | ~2.5 | 1H |

| H-5 | ~7.8 | Doublet of Doublets | ~9.0, 2.5 | 1H |

| H-6 | ~7.1 | Doublet | ~9.0 | 1H |

| -C(CH₃)₃ | ~1.4 | Singlet | - | 9H |

Note: The chemical shift of the phenolic proton (OH) can vary depending on the solvent, concentration, and temperature.

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~158 |

| C-2 | ~137 |

| C-3 | ~125 |

| C-4 | ~141 |

| C-5 | ~123 |

| C-6 | ~115 |

| -C (CH₃)₃ | ~35 |

| -C(CH₃ )₃ | ~30 |

Note: The chemical shifts are approximate and can be influenced by the solvent and experimental conditions.

Experimental Protocol

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Materials:

-

This compound

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tubes

-

Pasteur pipette

-

Cotton or glass wool

-

Vortex mixer

-

-

Procedure:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

-

Gently vortex the vial to ensure the complete dissolution of the sample.

-

Place a small plug of cotton or glass wool into a Pasteur pipette.

-

Filter the sample solution through the plugged pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

2. NMR Data Acquisition

-

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30 or similar)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0-16 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (or as needed to achieve adequate signal-to-noise)

-

Referencing: Tetramethylsilane (TMS) at 0.00 ppm

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar)

-

Solvent: CDCl₃

-

Temperature: 298 K

-